Lipophilicity and PSA Advantage vs. Demethylated Analog
The target compound (CAS 573948-30-8) has a computed LogP of 1.39 and PSA of 140.75 Ų . Its closest analog, (5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid (CAS 53723-88-9), has a computed XLogP3 of 1.4 (experimentally determined LogP ~1.00) and PSA of 155.42 Ų [1][2]. The N4-methyl substitution replaces a polar N–H with a hydrophobic –CH3 group, resulting in a PSA reduction of approximately 14.7 Ų and a LogP increase of roughly 0.39 units when comparing computed-to-computed values [1]. This shift in physicochemical profile predicts improved passive membrane permeability for the target compound relative to the demethylated comparator, consistent with the established inverse correlation between PSA and intestinal absorption [3].
Comparator (53723-88-9): LogP ~1.00, PSA 155.42 Ų
ΔPSA −14.7, ΔLogP +0.39
| Evidence Dimension | Lipophilicity and polar surface area (computed) |
|---|---|
| Target Compound Data | LogP = 1.39; PSA = 140.75 Ų |
| Comparator Or Baseline | CAS 53723-88-9: XLogP3 = 1.4 (experimental LogP ~1.00); PSA = 155.42 Ų |
| Quantified Difference | ΔPSA ≈ −14.7 Ų; ΔLogP ≈ +0.39 (computed-to-computed) |
| Conditions | Computed properties from ChemSrc (target) and PubChem (comparator); experimental LogP from vendor data for comparator |
Why This Matters
A PSA below 140 Ų is associated with improved oral bioavailability potential; the target compound falls closer to this threshold than the demethylated analog, making it a more attractive scaffold for designing cell-permeable conjugates.
- [1] PubChem. CID 1714399 (CAS 53723-88-9): XLogP3-AA 1.4. https://pubchem.ncbi.nlm.nih.gov/compound/1714399 View Source
- [2] ChemSrc/hzbp.cn. (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid: LogP 1.00350; PSA 155.42. https://www.hzbp.cn View Source
- [3] Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. DOI: 10.1021/jm000942e. View Source
